5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS No.: 606136-08-7
Cat. No.: VC4833120
Molecular Formula: C9H11N5
Molecular Weight: 189.222
* For research use only. Not for human or veterinary use.
![5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 606136-08-7](/images/structure/VC4833120.png)
Specification
CAS No. | 606136-08-7 |
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Molecular Formula | C9H11N5 |
Molecular Weight | 189.222 |
IUPAC Name | 5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C9H11N5/c1-3-4-10-8-5-7(2)13-9-11-6-12-14(8)9/h3,5-6,10H,1,4H2,2H3 |
Standard InChI Key | BVQONTHOSAPEFG-UHFFFAOYSA-N |
SMILES | CC1=NC2=NC=NN2C(=C1)NCC=C |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 5-methyl-N-(prop-2-en-1-yl)-[1, triazolo[1,5-a]pyrimidin-7-amine consists of a fused bicyclic system: a pyrimidine ring (six-membered) fused with a triazole (five-membered). Key substituents include:
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A methyl group at position 5 of the pyrimidine ring, which enhances lipophilicity and steric bulk .
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An allylamine (prop-2-en-1-yl) group at position 7, introducing potential for nucleophilic reactivity and hydrogen bonding .
Table 1: Computed Physicochemical Properties
Property | Value |
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Molecular Formula | C₉H₁₀N₆ |
Molecular Weight | 202.22 g/mol |
logP (Lipophilicity) | ~1.2 (estimated via analogy) |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | ~75 Ų |
The allylamine substituent distinguishes this compound from analogs like N,N-diethyl-5-methyl[1, triazolo[1,5-a]pyrimidin-7-amine (Z606-8028) , where bulkier alkyl groups reduce water solubility. The unsaturated allyl group may confer enhanced reactivity in biological systems, such as Michael addition or radical interactions .
Synthetic Routes and Reaction Mechanisms
Triazolopyrimidines are typically synthesized via cyclocondensation reactions between aminotriazoles and β-diketones or their equivalents . For this derivative, two plausible pathways emerge:
Pathway 1: Direct Cyclocondensation
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Starting Materials: Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with a prop-2-en-1-yl-substituted diketone under acidic conditions.
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Mechanism: Acid-catalyzed cyclization forms the pyrimidine ring, followed by decarboxylation and functionalization .
Pathway 2: Post-Synthetic Modification
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Intermediate: Synthesize 5-methyl- triazolo[1,5-a]pyrimidin-7-amine via established methods .
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Allylation: React the amine with allyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the prop-2-en-1-yl group .
Key Reaction Conditions
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Catalysts: Acetic acid or p-toluenesulfonic acid for acid-mediated cyclization .
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Yield Optimization: Microwave-assisted synthesis may enhance efficiency .
Physicochemical and Spectroscopic Characterization
Predicted Spectral Data
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 6.85–6.05 (m, 3H, allyl-CH₂CH₂), 5.30 (d, 1H, NH), 2.45 (s, 3H, CH₃) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N triazole), 990 cm⁻¹ (allyl C=C) .
Solubility and Stability
Industrial and Research Applications
Agrochemical Development
Triazolopyrimidines are explored as herbicides and fungicides. The allylamine group’s reactivity could facilitate covalent binding to plant enzymes, enhancing potency .
Materials Science
Conjugated triazolopyrimidines serve as ligands in luminescent metal-organic frameworks (MOFs). The allyl group may enable polymerization or cross-linking .
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